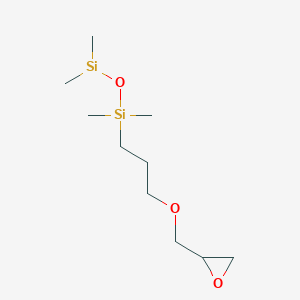
Molecular hydrogen;plutonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular hydrogen;plutonium is a chemical compound with the formula PuH₃. It is one of the hydrides of plutonium, where plutonium is in the +3 oxidation state. This compound is known for its unique properties and its role in various scientific research applications. This compound is a non-stoichiometric compound, meaning its composition can vary slightly. It is typically formed by the direct reaction of plutonium metal with hydrogen gas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Molecular hydrogen;plutonium is synthesized by reacting plutonium metal with hydrogen gas. The reaction is typically carried out at elevated temperatures ranging from 100°C to 200°C. The general reaction can be represented as: [ \text{Pu} + \frac{3}{2} \text{H}_2 \rightarrow \text{PuH}_3 ]
Industrial Production Methods: While there is limited information on large-scale industrial production of plutonium trihydride, the synthesis process in a laboratory setting involves controlled conditions to ensure safety and precision. The reaction is usually conducted in a vacuum or an inert atmosphere to prevent contamination and unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: Molecular hydrogen;plutonium undergoes several types of chemical reactions, including:
Oxidation: When exposed to air, plutonium trihydride can oxidize to form plutonium oxides such as PuO₂.
Reduction: It can be reduced back to plutonium metal under certain conditions.
Hydrolysis: Reacts with water to form plutonium hydroxides and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Hydrolysis: Water or moisture at room temperature.
Major Products Formed:
Oxidation: Plutonium dioxide (PuO₂).
Reduction: Plutonium metal (Pu).
Hydrolysis: Plutonium hydroxides and hydrogen gas.
Aplicaciones Científicas De Investigación
Molecular hydrogen;plutonium has several scientific research applications, including:
Magnetic Studies: Due to its unique magnetic properties, it is used in studies related to magnetism and magnetic susceptibility.
Nuclear Research: It plays a role in nuclear research, particularly in understanding the behavior of plutonium in different chemical states.
Material Science: Used in the study of plutonium metallurgy and the development of new materials.
Mecanismo De Acción
The mechanism of action of plutonium trihydride involves its interaction with other chemical species. For instance, its oxidation involves the transfer of electrons from plutonium to oxygen, forming plutonium oxides. The compound’s ferromagnetic properties at low temperatures are due to the alignment of magnetic moments in the plutonium atoms .
Comparación Con Compuestos Similares
Plutonium Dihydride (PuH₂): Another hydride of plutonium, where plutonium is in the +2 oxidation state.
Uranium Hydride (UH₃): A similar compound with uranium instead of plutonium. It also exhibits unique magnetic and chemical properties.
Uniqueness of Plutonium Trihydride: Molecular hydrogen;plutonium is unique due to its specific oxidation state and its ferromagnetic properties at relatively high temperatures (101 K). This makes it distinct from other hydrides of plutonium and similar compounds of other actinides .
Propiedades
Número CAS |
15457-77-9 |
|---|---|
Fórmula molecular |
H6Pu |
Peso molecular |
250.112 |
Nombre IUPAC |
molecular hydrogen;plutonium |
InChI |
InChI=1S/Pu.3H2/h;3*1H |
Clave InChI |
FYCLQSJNZIPDAJ-UHFFFAOYSA-N |
SMILES |
[HH].[HH].[HH].[Pu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3,10-trimethyl-](/img/new.no-structure.jpg)






![ethyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B579052.png)
![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)
